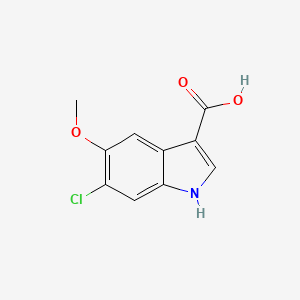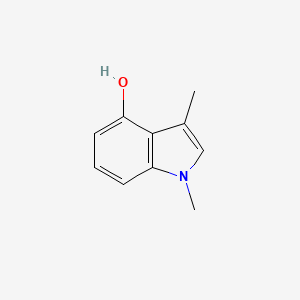
1,3-Dimethyl-1H-indol-4-ol
Übersicht
Beschreibung
1,3-Dimethyl-1H-indol-4-ol is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are found in proteins in the form of amino acids, such as tryptophan, and are also present in several drugs and plants . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Wissenschaftliche Forschungsanwendungen
Structure Determination and Synthesis
Researchers have been focused on the structure determination and synthesis of compounds derived from the condensation of indole with acetone, leading to the identification of novel structures and rearrangement products with potential biological activities. The acid-catalyzed condensation has yielded compounds with complex structures, offering insights into their synthesis pathways and structural characteristics (Noland et al., 1996). Similarly, the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl] arylsulfon(aroyl)amides has been explored, showcasing the chemical versatility and the potential for generating biologically active compounds (Avdeenko et al., 2020).
Metal Complexes and Biological Activity
The development of new metal complexes utilizing 1,3-Dimethyl-1H-indol-4-ol derivatives as ligands demonstrates the potential for these compounds in catalysis and biological applications. Studies have shown the synthesis of metal complexes with Ni(II), Pt(IV), and other metals, characterized by various spectroscopic methods and tested for biological activity against bacterial species (Al‐Hamdani & Al Zoubi, 2015).
Antimicrobial and Antidepressant Properties
The exploration of this compound derivatives in antimicrobial and antidepressant applications has been significant. For instance, novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have been synthesized, showing moderate inhibitory activity against Candida albicans and potential for treating bacterial infections (Ramadan et al., 2019). Furthermore, the development of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles as potential antidepressants highlights the diverse therapeutic potential of compounds derived from or related to this compound (Demerson et al., 1975).
Photovoltaic and Optical Applications
The co-sensitization with near-IR absorbing cyanine dyes to improve the photoelectric conversion of dye-sensitized solar cells indicates the potential of this compound derivatives in enhancing the efficiency of solar energy conversion (Wu et al., 2009). This application underscores the role of these compounds in the development of advanced materials for renewable energy technologies.
Eigenschaften
IUPAC Name |
1,3-dimethylindol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11(2)8-4-3-5-9(12)10(7)8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKGOSAUNORVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)
![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)
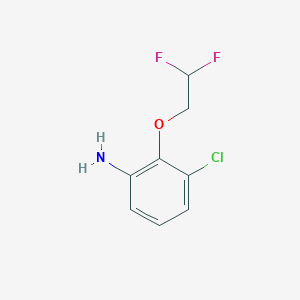
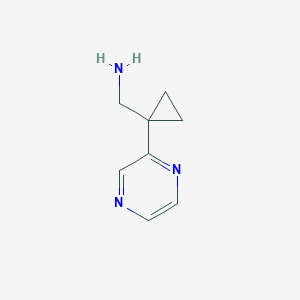
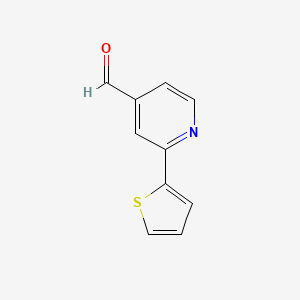
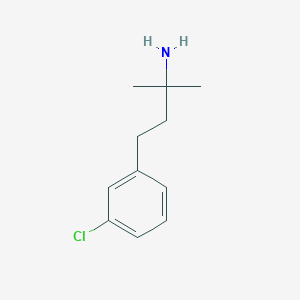

![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
